1-(2-Amino-6-ethoxyphenyl)-3-bromopropan-2-one
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Overview
Description
1-(2-Amino-6-ethoxyphenyl)-3-bromopropan-2-one is an organic compound with a molecular formula of C11H14BrNO2 This compound is characterized by the presence of an amino group, an ethoxy group, and a bromopropanone moiety attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-6-ethoxyphenyl)-3-bromopropan-2-one typically involves the bromination of 1-(2-Amino-6-ethoxyphenyl)propan-2-one. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually conducted at low temperatures to prevent over-bromination and to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and scalability of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can improve the sustainability of the industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(2-Amino-6-ethoxyphenyl)-3-bromopropan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar solvents like ethanol or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives with functional groups like azides, thiocyanates, or ethers.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
1-(2-Amino-6-ethoxyphenyl)-3-bromopropan-2-one has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Amino-6-ethoxyphenyl)-3-bromopropan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amino group play crucial roles in binding to the active sites of these targets, leading to inhibition or modulation of their activity. The compound’s effects are mediated through pathways involving nucleophilic attack, redox reactions, or hydrogen bonding interactions.
Comparison with Similar Compounds
Similar Compounds
1-(2-Amino-6-ethoxyphenyl)propan-2-one: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
2-Amino-6-ethoxybenzothiazole: Contains a benzothiazole ring instead of a bromopropanone moiety, leading to different chemical properties and applications.
2-Amino-6-ethoxy-4-morpholinylphenyl derivatives: Possess a morpholine ring, which imparts unique biological activities.
Uniqueness
1-(2-Amino-6-ethoxyphenyl)-3-bromopropan-2-one is unique due to the presence of both an amino group and a bromopropanone moiety, which confer distinct reactivity and potential for diverse chemical transformations. Its ability to undergo nucleophilic substitution, oxidation, and reduction reactions makes it a versatile compound in synthetic chemistry and research applications.
Properties
Molecular Formula |
C11H14BrNO2 |
---|---|
Molecular Weight |
272.14 g/mol |
IUPAC Name |
1-(2-amino-6-ethoxyphenyl)-3-bromopropan-2-one |
InChI |
InChI=1S/C11H14BrNO2/c1-2-15-11-5-3-4-10(13)9(11)6-8(14)7-12/h3-5H,2,6-7,13H2,1H3 |
InChI Key |
MQMLXQCKXWOHIE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1CC(=O)CBr)N |
Origin of Product |
United States |
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